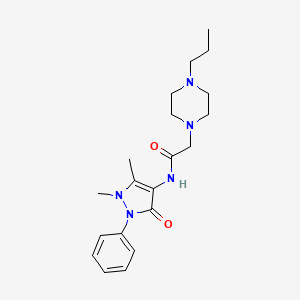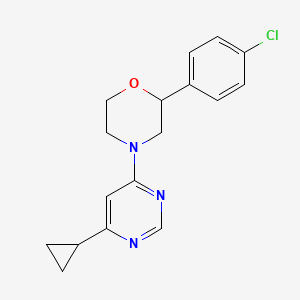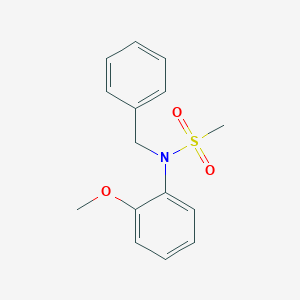![molecular formula C15H14F2N2O2 B5409484 3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5409484.png)
3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for the formation of microtubules. Microtubules play a critical role in cell division, and the inhibition of their formation can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its specificity for cancer cells, which reduces the risk of off-target effects. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which makes it difficult to determine appropriate dosages for in vivo studies.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, including:
1. Further studies on its mechanism of action to better understand how it inhibits tubulin polymerization.
2. Studies on its pharmacokinetics and toxicity to determine appropriate dosages for in vivo studies.
3. Development of analogs with improved potency and selectivity for cancer cells.
4. Investigation of its potential use in combination with other anticancer agents to enhance its efficacy.
5. Studies on its potential use in other diseases, such as Alzheimer's disease, which is also associated with microtubule dysfunction.
Conclusion
This compound is a synthetic compound with potential use as an anticancer agent. While its mechanism of action is not fully understood, it has been shown to inhibit tubulin polymerization, induce apoptosis, and inhibit the migration and invasion of cancer cells. Further research is needed to fully understand its potential and limitations as a cancer treatment.
Métodos De Síntesis
3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized through a multistep process involving the reaction of 4-(difluoromethoxy)benzaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine, followed by the reaction of the resulting product with ethyl acetoacetate. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been the subject of several scientific studies due to its potential use as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have also demonstrated the ability of this compound to inhibit tumor growth in mice.
Propiedades
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-10-13(9-18-19(10)2)14(20)8-5-11-3-6-12(7-4-11)21-15(16)17/h3-9,15H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHUXPXICOPQEV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5409404.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxy-N-methylpyrimidine-5-carboxamide](/img/structure/B5409418.png)
![5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5409435.png)





![3-(2-methylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B5409485.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409488.png)
![N-(2-furylmethyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5409494.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5409499.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5409512.png)